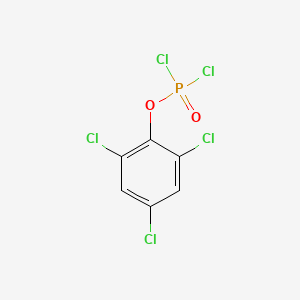
2,4,6-Trichlorophenyl phosphorodichloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichlorophenyl phosphorodichloridate is a chemical compound with the molecular formula C6H2Cl5O2P and a molecular weight of 314.32 g/mol . It is also known as phosphorodichloridic acid, 2,4,6-trichlorophenyl ester. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further bonded to a phosphorodichloridate group. It is commonly used in various chemical reactions and industrial applications due to its reactivity and unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl phosphorodichloridate typically involves the reaction of 2,4,6-trichlorophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) produced during the reaction. The general reaction scheme is as follows:
C6H2Cl3OH+POCl3→C6H2Cl3OPOCl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
化学反应分析
Types of Reactions
2,4,6-Trichlorophenyl phosphorodichloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.
Condensation Reactions: It can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Condensation Reagents: Alcohols and amines are commonly used in condensation reactions to form esters and amides.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,4,6-trichlorophenyl esters or amides can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of 2,4,6-trichlorophenol and phosphoric acid derivatives.
Condensation Products: Esters and amides are the major products of condensation reactions.
科学研究应用
2,4,6-Trichlorophenyl phosphorodichloridate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Trichlorophenyl phosphorodichloridate involves its reactivity towards nucleophiles. The compound’s electrophilic phosphorus center is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Similar Compounds
2-Chlorophenyl phosphorodichloridate: Similar in structure but with only one chlorine atom on the phenyl ring.
4-Chlorophenyl phosphorodichloridate: Similar in structure but with the chlorine atom at the para position.
Phenyl phosphorodichloridate: Lacks chlorine atoms on the phenyl ring.
Uniqueness
2,4,6-Trichlorophenyl phosphorodichloridate is unique due to the presence of three chlorine atoms on the phenyl ring, which enhances its reactivity and makes it suitable for specific chemical reactions that require a highly electrophilic phosphorus center. This increased reactivity distinguishes it from other similar compounds and makes it valuable in various industrial and research applications .
属性
CAS 编号 |
60223-35-0 |
|---|---|
分子式 |
C6H2Cl5O2P |
分子量 |
314.3 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-dichlorophosphoryloxybenzene |
InChI |
InChI=1S/C6H2Cl5O2P/c7-3-1-4(8)6(5(9)2-3)13-14(10,11)12/h1-2H |
InChI 键 |
OSNJGPVZSOCUOV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


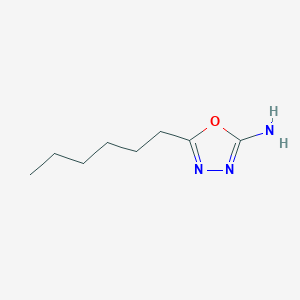
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
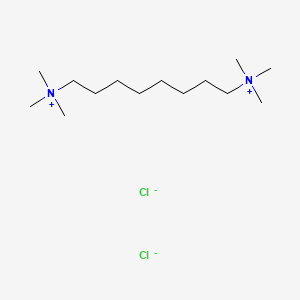
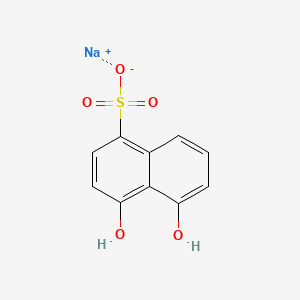
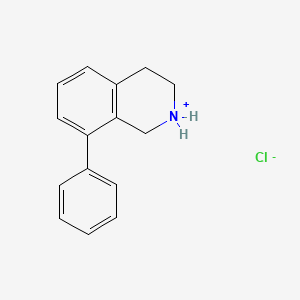
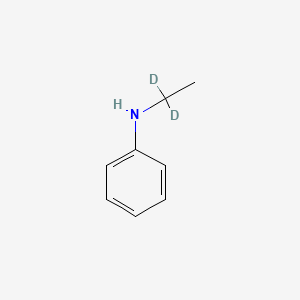
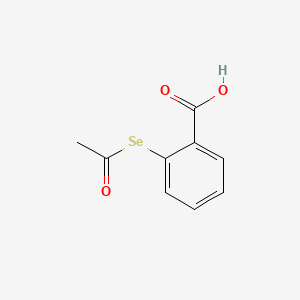
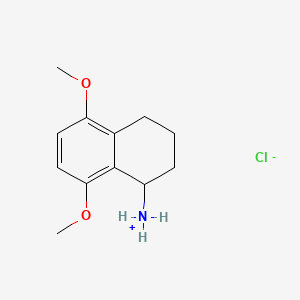
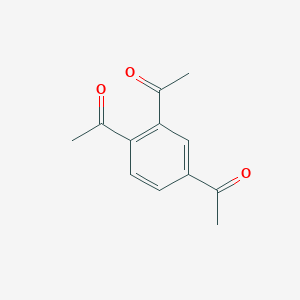
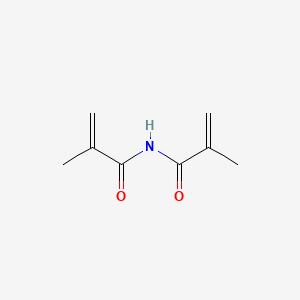
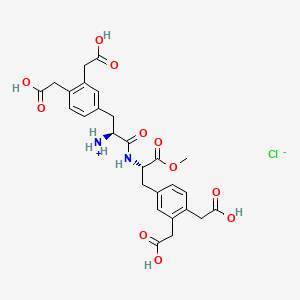

![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

